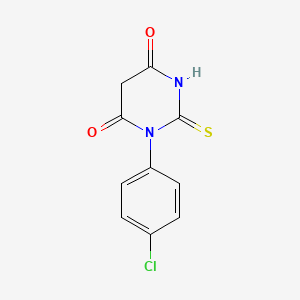

BARBITURIC ACID, 1-(p-CHLOROPHENYL)-2-THIO-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

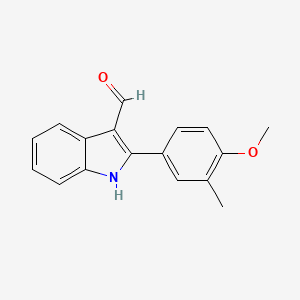

Barbituric acid is a versatile lead molecule for designing potential bioactive agents. A large number of 5-substituted barbituric acid derivatives have been reported to exhibit a broad spectrum of biological activities like anticonvulsant , anaesthetic , antiparkinsonian , sedative, and hypnotic activities .

Synthesis Analysis

A series of spiro-barbiturates has been synthesized using an appropriate synthetic route and characterized by elemental analyses and spectral data . All the synthesized compounds were screened in vivo for their anticonvulsant activity and acute toxicity .Molecular Structure Analysis

The chemical structures of the synthesized compounds were confirmed by UV, IR, and H1 NMR spectral data and elemental analysis .Chemical Reactions Analysis

The starting compounds, divinylketones, were prepared by the reaction of acetone and substituted aldehydes . These compounds, on Michael addition with barbituric acid, form spiro-barbiturates, which on reaction with hydroxylamine hydrochloride form ketoximes .Applications De Recherche Scientifique

Organic Synthesis Applications

Barbituric acid derivatives are crucial in organic synthesis, serving as building blocks for constructing polyheterocyclic, natural, and medicinal compounds, as well as organic sensors. Their use in multicomponent reactions has been highlighted, demonstrating their versatility in synthesizing complex organic structures (Ziarani et al., 2021). Furthermore, they facilitate the synthesis of fused heterocycles and their pharmacologically significant 5-substituted derivatives through reactions with sugars and aniline, showcasing their importance in medicinal chemistry (Gupta & Khare, 2017).

Pharmaceutical Applications

Barbituric acid derivatives, including the thiobarbiturates, exhibit a wide range of biological activities. They have been synthesized and evaluated as xanthine oxidase inhibitors, antioxidants, antibacterial agents, and anti-proliferative compounds. Their potential in treating infections and cancer highlights their significance in drug discovery and development (Figueiredo et al., 2018).

Material Science and Catalysis

Barbituric acid derivatives have been explored as catalysts and in the preparation of materials. Taurine, a bio-organic catalyst, has been used to synthesize biologically active barbituric and thiobarbituric acid derivatives in water media, demonstrating an eco-friendly approach to chemical synthesis (Daneshvar et al., 2018). Additionally, these derivatives have been studied for their charge transfer properties, important for developing new materials and technologies (Al-Saif et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors in the body

Mode of Action

It’s known that many compounds with similar structures exhibit their effects by interacting with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties

Result of Action

Similar compounds have been reported to have various biological effects

Action Environment

It’s known that environmental factors can significantly influence the action of many compounds

Orientations Futures

Propriétés

IUPAC Name |

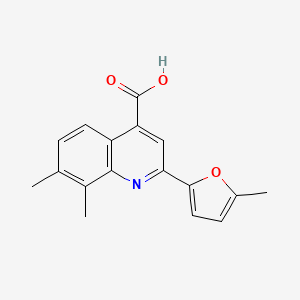

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGXXLFWASGHBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183123 |

Source

|

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BARBITURIC ACID, 1-(p-CHLOROPHENYL)-2-THIO- | |

CAS RN |

28921-30-4 |

Source

|

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)